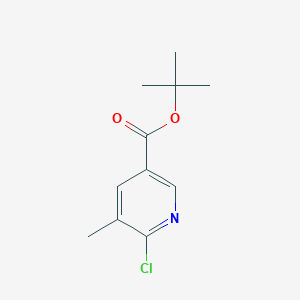

tert-Butyl 6-chloro-5-methylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

tert-butyl 6-chloro-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H14ClNO2/c1-7-5-8(6-13-9(7)12)10(14)15-11(2,3)4/h5-6H,1-4H3 |

InChI Key |

BJEUHHHLWIOXOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Tert Butyl 6 Chloro 5 Methylnicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing halogenated N-heterocycles. rsc.org For tert-Butyl 6-chloro-5-methylnicotinate, the pyridine ring is rendered susceptible to nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the C3-ester group.

In this compound, the chlorine atom is located at the C6 position, which is ortho to the ring nitrogen. This position is electronically activated towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. The negative charge can be delocalized onto the electronegative nitrogen atom and the electron-withdrawing tert-butoxycarbonyl group, which stabilizes the intermediate and facilitates the subsequent elimination of the chloride ion to yield the substituted product.

The primary site for SNAr reactions on this molecule is overwhelmingly the C6 position due to the presence of the chlorine leaving group. The inherent electronic properties of the substituted pyridine ring direct the nucleophile to this specific location.

The reactivity of the pyridine ring in SNAr reactions is significantly influenced by its substituents.

Pyridine Nitrogen: The ring nitrogen acts as a powerful electron-withdrawing group through an inductive effect, reducing the electron density of the aromatic system and making it more susceptible to nucleophilic attack.

Tert-Butoxycarbonyl Group (C3): This ester group is strongly electron-withdrawing, further activating the ring for SNAr. It helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the C2 or C6 positions (ortho positions).

Methyl Group (C5): The methyl group is electron-donating, which typically deactivates the ring towards nucleophilic attack. However, its more significant role in this context is likely steric. Its presence adjacent to the C6-chloro position can sterically hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to an un-substituted analogue.

Leaving Group: The nature of the leaving group is also a factor. While fluoride (B91410) is often the best leaving group in SNAr due to its high electronegativity which makes the attached carbon more electrophilic, chloride is a very common and effective leaving group for these transformations. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at Halogen and Alkyl Positions

The C-Cl bond at the C6 position serves as a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis. orgsyn.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (like a boronic acid or ester) using a palladium catalyst. tcichemicals.com It is a powerful method for forming C(sp²)–C(sp²) bonds. For this compound, a Suzuki coupling would replace the C6-chloro atom with an aryl or vinyl group. The tert-butyl ester group is generally compatible with these reaction conditions. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. organic-chemistry.orgwikipedia.org This provides a direct route to introduce an alkynyl functional group at the C6 position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with an amine. orgsyn.orgorganic-chemistry.org It allows for the synthesis of 6-amino-5-methylnicotinate derivatives from this compound. A wide range of primary and secondary amines can be used as coupling partners.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | R-C≡CH | C-C | Pd(0) complex, Cu(I) salt, Amine Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd(0) complex, Strong Base (e.g., NaOt-Bu) |

The success of metal-catalyzed cross-coupling reactions, especially with challenging substrates like aryl chlorides, is highly dependent on the choice of catalyst and, most importantly, the ligand coordinated to the metal center. nih.gov

Ligands: For coupling reactions involving aryl chlorides, electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required. nih.govnsf.gov These ligands facilitate the oxidative addition of the C-Cl bond to the metal center (e.g., Pd(0)), which is often the rate-limiting step. The steric bulk of the ligand can also promote the final reductive elimination step, releasing the product and regenerating the active catalyst.

Catalyst Systems: While palladium complexes are the most common catalysts, nickel-based systems have emerged as a cost-effective and sometimes more reactive alternative for coupling aryl chlorides. rsc.org The choice between palladium and nickel can influence reaction conditions and substrate scope. Pre-catalysts, which are stable catalyst precursors that generate the active catalytic species in situ, have also been developed to improve reproducibility and ease of handling.

Careful selection and optimization of the ligand, metal source, base, and solvent are critical for achieving high yields and selectivity in the cross-coupling reactions of this compound.

Ester Hydrolysis and Transesterification Pathways

The tert-butyl ester group can be cleaved or transformed under specific conditions.

Ester Hydrolysis: The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (6-chloro-5-methylnicotinic acid) is typically achieved under acidic conditions. The reaction proceeds via a mechanism involving protonation of the ester oxygen followed by the loss of a stable tert-butyl cation, which is then trapped by a nucleophile (e.g., water). Alkaline hydrolysis (saponification) of tert-butyl esters is notoriously difficult due to the steric hindrance around the carbonyl group, which prevents the attack of the hydroxide (B78521) nucleophile. arkat-usa.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) are commonly used for this deprotection.

Transesterification: This process involves converting the tert-butyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic catalysis would lead to the formation of methyl 6-chloro-5-methylnicotinate. The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol, which also serves as the solvent. wikipedia.org Enzymatic methods using lipases can also be employed for transesterification under milder conditions.

| Reaction | Reagent(s) | Product Functional Group | Key Feature |

| Hydrolysis | Strong Acid (e.g., TFA) | Carboxylic Acid | Proceeds via stable tert-butyl cation. |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-O-C=O) | Equilibrium-driven process. |

Mechanistic Insights into Ester Cleavage and Formation

The tert-butyl ester group in this compound serves as a common protecting group for the carboxylic acid functionality. Its cleavage is a fundamental transformation, typically proceeding through acid-catalyzed hydrolysis.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The key to the selective cleavage of the tert-butyl group lies in the formation of a stable tert-butyl carbocation. The elimination of tert-butanol (B103910), which rapidly dehydrates to isobutylene (B52900) under acidic conditions, drives the reaction forward, yielding the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid.

The general mechanism for acid-catalyzed hydrolysis of a tert-butyl ester is depicted below:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid (e.g., trifluoroacetic acid, hydrochloric acid).

Formation of a stable carbocation: The protonated ester undergoes cleavage of the oxygen-tert-butyl bond, forming a resonance-stabilized intermediate and a stable tertiary carbocation (tert-butyl cation).

Deprotonation: The resonance-stabilized intermediate is then deprotonated to yield the final carboxylic acid product.

Conversely, the formation of the tert-butyl ester typically involves the reaction of 6-chloro-5-methylnicotinic acid with isobutylene or tert-butanol under acidic catalysis.

Functional Group Interconversions on the Nicotinate (B505614) Core

The nicotinate core of this compound possesses three primary sites for functional group interconversion: the chloro substituent, the methyl group, and the carboxylate group.

Transformations of the Chloro Substituent

The chlorine atom at the 6-position of the pyridine ring is a versatile handle for introducing a variety of substituents through cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, although palladium-catalyzed cross-coupling reactions are more commonly employed for their broad substrate scope and functional group tolerance.

Table 1: Common Cross-Coupling Reactions at the Chloro Position

| Reaction Name | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acid (or ester), Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃) | Aryl or vinyl substituted nicotinate |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., NaOtBu) | Amino-substituted nicotinate |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N) | Alkynyl-substituted nicotinate |

| Stille Coupling | Organostannane reagent, Pd catalyst (e.g., Pd(PPh₃)₄) | Alkyl, aryl, or vinyl substituted nicotinate |

These transformations allow for the synthesis of a diverse library of compounds with varied electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

Modifications at the Methyl Group

The methyl group at the 5-position can also be functionalized, although it is generally less reactive than the chloro substituent. Radical halogenation is a common strategy to activate the methyl group for further transformations.

Under radical conditions, for instance using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), a benzylic-type radical is formed at the methyl group. This intermediate can then be trapped by a halogen to yield a halomethyl derivative. The resulting 6-chloro-5-(halomethyl)nicotinate can then undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Another potential modification is oxidation of the methyl group to a carboxylic acid or an aldehyde, although this typically requires harsh conditions that might affect other functional groups in the molecule.

Carboxylate Group Derivatization (e.g., Amide Formation)

The tert-butyl ester can be converted into other carboxylic acid derivatives, most notably amides. This transformation is typically achieved in a two-step process:

Hydrolysis of the ester: The tert-butyl ester is first cleaved to the corresponding carboxylic acid, 6-chloro-5-methylnicotinic acid, as described in section 3.3.1.

Amide coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a suitable coupling agent.

Table 2: Common Reagents for Amide Bond Formation

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | These reagents form an activated phosphonium ester that readily reacts with amines. |

| Uronium/Guanidinium Salts (e.g., HBTU, HATU) | These reagents generate an activated ester that is highly reactive towards amines. |

The choice of coupling reagent and reaction conditions depends on the specific amine being used and the desired purity of the final product. This derivatization is crucial for the synthesis of many biologically active compounds where the amide bond plays a key role in molecular recognition.

Radical Reactions and C-H Functionalization

While specific studies on radical reactions of this compound are limited, the pyridine core is known to participate in such transformations. The electron-deficient nature of the pyridine ring makes it susceptible to radical nucleophilic attack, particularly in Minisci-type reactions.

For instance, under radical conditions, an alkyl radical could potentially add to the pyridine ring. However, the regioselectivity of such a reaction would be influenced by the existing substituents.

Direct C-H functionalization of the pyridine ring, while a powerful tool, is challenging due to the inherent reactivity of the C-H bonds. However, recent advances in photoredox catalysis and transition-metal-catalyzed C-H activation could potentially be applied to this compound to introduce new functional groups at the C2 or C4 positions of the pyridine ring. These methods often involve the generation of a pyridyl radical or a metallated intermediate that can then react with a variety of coupling partners. The applicability of these modern synthetic methods to this specific substrate remains an area for further investigation.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For tert-Butyl 6-chloro-5-methylnicotinate, ¹H and ¹³C NMR, complemented by multidimensional techniques, provide an unambiguous assignment of its regiochemistry.

In a typical analysis using CDCl₃ as the solvent, the ¹H NMR spectrum is expected to show three distinct singlets. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at approximately 1.5-1.6 ppm. acdlabs.com The methyl group protons on the pyridine (B92270) ring would resonate as another singlet, typically in the range of 2.4-2.6 ppm. The two aromatic protons at the C2 and C4 positions of the pyridine ring would also appear as singlets, with their precise chemical shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum provides further confirmation of the structure, with distinct signals for each carbon atom. The expected chemical shifts are detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine C2-H | ~8.8 | ~152 |

| Pyridine C3 | - | ~128 |

| Pyridine C4-H | ~8.1 | ~148 |

| Pyridine C5 | - | ~135 |

| Pyridine C6 | - | ~155 |

| C5-CH₃ | ~2.5 | ~18 |

| C=O | - | ~164 |

| -O-C(CH₃)₃ | - | ~82 |

| -O-C(CH₃)₃ | ~1.6 | ~28 |

To confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable. siftdesk.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks, confirming the absence of scalar coupling between the aromatic, methyl, and tert-butyl protons, consistent with their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. researchgate.net It would show correlations between the proton signal at ~8.8 ppm and the carbon at ~152 ppm (C2), the proton at ~8.1 ppm and the carbon at ~148 ppm (C4), the methyl protons at ~2.5 ppm and the carbon at ~18 ppm, and the tert-butyl protons at ~1.6 ppm with the carbon at ~28 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for establishing the regiochemistry. science.gov Key long-range correlations (typically over two or three bonds) would be observed. For instance, the C2-H proton (~8.8 ppm) would show correlations to the C3, C4, and C6 carbons. The C4-H proton (~8.1 ppm) would show correlations to C2, C3, C5, and C6. Crucially, the methyl protons (~2.5 ppm) would correlate with C4, C5, and C6, while the tert-butyl protons (~1.6 ppm) would show a key correlation to the ester carbonyl carbon (~164 ppm), confirming the ester functionality.

The bulky tert-butyl group significantly influences the molecule's conformational preferences, primarily through steric hindrance. utdallas.edu Rotation around the C(O)-O bond of the ester is generally facile, but the orientation of the tert-butyl group relative to the pyridine ring is critical. Due to steric clash with the adjacent methyl group at the C5 position, the tert-butyl group will likely adopt a conformation that maximizes its distance from the methyl group. This steric interaction can lead to a preferred orientation where the ester group is not coplanar with the aromatic ring, which could be investigated using advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or through computational modeling.

Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Functional Group Analysis

Vibrational spectroscopy provides a rapid and non-destructive method for identifying functional groups and analyzing bonding within a molecule. The FT-IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to its constituent parts. thermofisher.com

Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the substituted pyridine ring are expected in the 1400-1600 cm⁻¹ region. asianpubs.org

Ester Group Vibrations: A strong, sharp absorption band corresponding to the C=O stretching of the tert-butyl ester group is a prominent feature in the IR spectrum, typically appearing around 1720-1730 cm⁻¹. researchgate.net The C-O stretching vibrations would be observed in the 1100-1300 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and tert-butyl groups would appear just below 3000 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration for an aromatic chloride is typically found in the lower frequency region of the fingerprint, often between 850 and 550 cm⁻¹. elixirpublishers.com

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Ester C=O Stretch | 1720 - 1730 | Very Strong |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium-Strong |

| Ester C-O Stretch | 1100 - 1300 | Strong |

| Aromatic C-Cl Stretch | 550 - 850 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition and the elucidation of fragmentation pathways.

For this compound, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom. miamioh.edu The primary fragmentation pathways under electron ionization (EI) would likely involve the ester group. libretexts.org

Key fragmentation steps are predicted to be:

Loss of isobutylene (B52900): A common pathway for tert-butyl esters is the McLafferty-type rearrangement leading to the loss of a neutral isobutylene molecule (C₄H₈, 56 Da), resulting in a prominent peak corresponding to the protonated 6-chloro-5-methylnicotinic acid.

Loss of a tert-butyl radical: Cleavage of the O-C bond can lead to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), forming an acylium ion.

Subsequent Fragmentations: The resulting pyridine-containing ions can undergo further fragmentation, such as the loss of CO, the chlorine atom (Cl•), or HCN, which are characteristic of pyridine ring cleavages. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Mass Loss from [M]⁺ |

|---|---|---|

| [M - C₄H₈]⁺ | 6-chloro-5-methylnicotinic acid cation | 56 |

| [M - •C₄H₉]⁺ | 6-chloro-5-methylnicotinoyl cation | 57 |

| [M - OC₄H₉]⁺ | 6-chloro-5-methyl-3-pyridylcarbonyl cation | 73 |

Computational and Theoretical Studies on Tert Butyl 6 Chloro 5 Methylnicotinate

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For tert-Butyl 6-chloro-5-methylnicotinate, DFT methods like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. arkat-usa.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely distributed over the electron-rich pyridine (B92270) ring and the ester group.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is expected to be located over the pyridine ring, influenced by the electron-withdrawing chlorine atom and the ester functionality.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

The analysis of these orbitals helps predict how the molecule will interact with other reagents. For instance, a nucleophile would likely attack the regions of the molecule where the LUMO is concentrated, while an electrophile would target the areas of high HOMO density.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are representative examples and not based on actual calculations for this compound.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. MEP maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. wisc.edu

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, negative potentials would be expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group due to their lone pairs of electrons.

Positive Potential (Blue): These regions are electron-poor and are targets for nucleophilic attack. Positive potentials would likely be found around the hydrogen atoms and the carbon atom of the carbonyl group.

Zero Potential (Green): These areas are neutral.

By analyzing the MEP map, one can predict how the molecule would orient itself when approaching another reactant, providing insights into intermolecular interactions. researchgate.netwisc.edu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. rsc.orgwisc.edu This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions. wisc.edursc.org

For this compound, NBO analysis would quantify interactions such as:

The delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals.

The hyperconjugative interactions between the methyl and tert-butyl groups and the pyridine ring system.

These interactions are described by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization from a donor NBO to an acceptor NBO. A higher E(2) value signifies a stronger interaction and greater molecular stability. researchgate.net

Table 2: Illustrative NBO Analysis - Key Donor-Acceptor Interactions (Note: The following interactions and energy values are hypothetical examples for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C) | 18.5 | Lone pair delocalization into ring antibond |

| LP(2) O(carbonyl) | σ(C-O) | 2.5 | Lone pair delocalization into ester antibond |

| σ(C-H)methyl | π*(C-C)ring | 5.1 | Hyperconjugation |

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems (e.g., Fused Pyridines, Quinolones)

The 6-chloronicotinate framework is a powerful starting point for synthesizing fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The chlorine atom acts as a leaving group that can be displaced through intramolecular or intermolecular reactions to build new rings onto the pyridine (B92270) scaffold.

Palladium-catalyzed cross-coupling reactions are instrumental in this context. Key examples of such transformations applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. By selecting a boronic acid that contains a reactive group, subsequent cyclization can lead to the formation of fused ring systems like quinolones or other polycyclic aromatic structures. The versatility and functional group tolerance of the Suzuki coupling make it a widely used method for elaborating halogenated heterocycles.

Sonogashira Coupling: This coupling introduces an alkyne moiety at the C6 position by reacting the chloropyridine with a terminal alkyne. The resulting alkynylpyridine is a highly versatile intermediate. For instance, it can undergo intramolecular cyclization upon introduction of a nucleophile (e.g., an amine or alcohol) at the C5 position, leading to the formation of fused pyridines and related heterocycles. The Sonogashira reaction is a cornerstone for creating rigid, conjugated systems.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyridine with an amine. If an amine with a suitably positioned functional group is used, a subsequent intramolecular cyclization can yield fused nitrogen-containing heterocycles. This method is particularly powerful for creating structures found in medicinal chemistry.

These coupling reactions transform the simple chloronicotinate into complex precursors primed for cyclization, providing access to a wide range of valuable heterocyclic frameworks.

Table 1: Key Cross-Coupling Reactions for Heterocycle Synthesis

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Organoboron reagent | C(sp²) - C(sp²) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira Coupling | Aryl/vinyl halide + Terminal alkyne | C(sp²) - C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig Amination | Aryl/vinyl halide + Amine | C(sp²) - N | Pd catalyst, Ligand (e.g., phosphine), Base |

Scaffold Construction in Chemical Biology and Material Science (focusing on chemical synthesis)

The substituted nicotinate (B505614) core of tert-butyl 6-chloro-5-methylnicotinate serves as a rigid and tunable scaffold for building molecules with specific functions in chemical biology and materials science.

Molecular probes and ligands often require a central scaffold from which various functional groups can be displayed in a well-defined spatial arrangement. The 6-chloronicotinate structure is ideal for this purpose. The chlorine atom can be substituted with a variety of functional groups through cross-coupling reactions, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for further modification, such as amide bond formation.

For example, a Suzuki coupling could attach a fluorescent reporter group, while a subsequent Buchwald-Hartwig amination could introduce a specific binding moiety or a reactive group for covalent labeling. This modular approach allows for the systematic synthesis of probes designed to interact with biological targets like proteins or nucleic acids. The selective functionalization of different positions on the pyridine ring is crucial for optimizing the binding affinity and specificity of ligands. The synthesis of new 2-aminoquinolines for SH3 domains, for instance, has been achieved using selective Buchwald-Hartwig amination on a 6-bromo-2-chloroquinoline (B23617) scaffold.

Compound libraries are essential for high-throughput screening in drug discovery and materials science. The structure of this compound is well-suited for the parallel synthesis of large numbers of distinct compounds. The reactive chlorine at the C6 position allows for the introduction of a wide array of substituents from commercially available building blocks via robust and high-yielding reactions like the Suzuki and Buchwald-Hartwig couplings.

By using a matrix approach where the starting chloronicotinate is reacted with a diverse set of boronic acids in one dimension and a diverse set of amines in another (after conversion of the chloro- group), a large library of compounds with systematic variations can be rapidly assembled. This strategy enables the efficient exploration of chemical space to identify molecules with desired biological activities or material properties.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. Multicomponent reactions (MCRs) similarly combine three or more starting materials in one pot to form a complex product.

The functional groups on this compound make it a potential substrate for designing such efficient transformations. For example, a palladium-catalyzed reaction could be initiated at the C6-chloro position, forming an intermediate that then undergoes a spontaneous intramolecular cyclization involving one of the other substituents on the ring. A carbonylative Sonogashira coupling using tert-butyl isocyanide as a carbonyl source, for instance, demonstrates how multiple components can be combined to build complexity in one step. Substituted pyridines can also be synthesized through cascade reactions involving the cycloaddition of isonitriles. The development of novel cascade or multicomponent reactions involving this scaffold could provide rapid access to highly complex and substituted pyridine derivatives.

Design and Synthesis of Nicotinate-Derived Functional Materials

Nicotinic acid and its derivatives are key components in various functional materials, including polymers, dyes, and organic electronics. The pyridine ring offers desirable electronic properties, thermal stability, and the ability to coordinate with metals.

This compound can be used as a monomer or precursor for such materials. The chloro group can be used to anchor the molecule to a polymer backbone or another material surface. Through cross-coupling reactions, conjugated segments can be attached to the pyridine ring, creating chromophores for dyes or semiconductors for electronic applications. The ester group can be modified to tune solubility or other physical properties of the resulting material. The synthesis of functional materials in combustion reactions often utilizes metal nitrates with organic agents to produce complex oxides and composites.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable Synthetic Methodologies for Halogenated Nicotinates

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For halogenated nicotinates, this involves developing syntheses that are safer, more efficient, and use environmentally benign reagents and solvents.

Current Research and Future Outlook:

Enzymatic Catalysis: The use of enzymes, such as lipases, in the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors represents a significant step towards sustainability. nih.gov This approach offers high yields and shorter reaction times in environmentally friendly solvents like tert-amyl alcohol. nih.gov Future work could adapt these biocatalytic methods for the synthesis of tert-Butyl 6-chloro-5-methylnicotinate, potentially leading to a greener manufacturing process.

Ionic Liquids: Ionic liquids are being explored as recyclable and non-volatile solvents for the synthesis of 2-halogenated nicotinic acid esters. google.com This method is described as environmentally friendly with simple operation and high product yields. google.com Further research could focus on designing specific ionic liquids that are optimized for the synthesis of 6-chloro-nicotinates.

Photochemistry: Photoinduced reactions, such as decarboxylative chlorination using halogen-atom transfer (XAT), offer a sustainable alternative to traditional halogenation methods. rsc.org These metal-free photoredox systems can be highly efficient and could be adapted for the synthesis of chlorinated pyridine (B92270) derivatives. rsc.org

Economical Reagents: The development of safe and economical processes, such as the trifluoromethylation of aryl iodides using inexpensive reagents, provides a template for creating more cost-effective syntheses for other halogenated nicotinates. researchgate.net

Challenges to Address:

Substrate Specificity: Biocatalytic and other green methods need to be versatile enough to accommodate a wide range of substituted nicotinates.

Scalability: Sustainable methods developed in the lab must be scalable for industrial production without losing their green credentials or economic viability.

Waste Reduction: A key goal is to minimize waste streams, which can be achieved through catalytic processes and the use of recyclable reagents and solvents. rsc.org

| Sustainable Method | Potential Advantage for Halogenated Nicotinates | Key Challenge |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Enzyme stability and cost for large-scale production. |

| Ionic Liquids | Recyclable solvent, potentially higher yields and purity. google.com | High initial cost and potential toxicity of some ionic liquids. |

| Photochemistry | Metal-free catalysis, use of light as a clean reagent. rsc.org | Specialized equipment and potential for side reactions. |

Exploration of Novel Reactivity Patterns and Unconventional Functionalization

The pyridine ring, being electron-deficient, presents unique challenges and opportunities for functionalization. beilstein-journals.org Discovering new ways to modify compounds like this compound can lead to the creation of novel molecular architectures with unique properties.

Current Research and Future Outlook:

C-H Functionalization: Direct C-H bond functionalization is a powerful tool for modifying heterocyclic compounds without the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov Research into transition-metal catalysis has enabled the alkylation, arylation, and borylation of pyridine rings at various positions. beilstein-journals.org Future efforts will likely focus on achieving greater control over the regioselectivity of these reactions for polysubstituted pyridines.

Radical Chemistry: The generation and use of pyridinyl radicals offers a new pathway for pyridine functionalization, with distinct selectivity compared to classical methods like the Minisci reaction. acs.org This approach allows for the formation of new carbon-carbon bonds under photochemical conditions. acs.org

Remote Functionalization: Overcoming the directing influence of the nitrogen atom to functionalize remote positions (like C4) of the pyridine ring is a significant challenge. chemrxiv.org Recent work has shown that using organosodium bases can achieve this, opening up new avenues for creating 4-substituted pyridines. chemrxiv.org

Unusual Intermediates: Exploring reactions that proceed through unconventional intermediates can lead to unexpected and valuable transformations. digitellinc.com This includes leveraging phosphorus and ring-opened intermediates to achieve selective functionalization. digitellinc.com

Challenges to Address:

Regioselectivity: Controlling the position of functionalization on a multi-substituted pyridine ring like this compound is a primary challenge.

Functional Group Tolerance: New methods must be compatible with the existing functional groups on the molecule, such as the ester and chloro substituents.

Mechanistic Understanding: A deeper understanding of the reaction mechanisms is necessary to rationally design new transformations and improve existing ones.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern drug discovery and process development. For this compound, computational modeling can accelerate the discovery of new reactions and optimize synthetic routes.

Current Research and Future Outlook:

Predictive Synthesis: Computational models are being developed to predict the outcome of chemical reactions, which can guide the synthesis of complex molecules like azetidines. mit.edu This approach can save significant time and resources by pre-screening potential reactions and substrates. mit.edu

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods are used to study reaction pathways, transition states, and intermediates. nih.govresearchgate.net This knowledge is crucial for understanding reactivity and selectivity, as demonstrated in studies of pyridine hydrogenation and functionalization. researchgate.net

Structure-Reactivity Relationships: Computational models can help establish structure-reactivity relationships, which can be used to predict the reactivity of new compounds. oberlin.edu For example, such models have been used to predict the rate constants of reactions between OH radicals and substituted pyridines. oberlin.edu

Challenges to Address:

Accuracy: The accuracy of computational predictions is highly dependent on the level of theory and the complexity of the system being modeled.

Computational Cost: High-level calculations can be computationally expensive, limiting their application to large-scale screening.

Integration with Experiments: A seamless feedback loop between computational prediction and experimental validation is essential for the successful application of these models.

| Computational Approach | Application in Synthesis and Reaction Design | Future Potential for this compound |

| Predictive Modeling | Pre-screening of reactants and catalysts to identify viable synthetic routes. mit.edu | Rapidly identify optimal conditions for novel functionalization reactions. |

| DFT Calculations | Elucidation of reaction mechanisms and prediction of regioselectivity. nih.govresearchgate.net | Understand and control the selectivity of C-H functionalization. |

| Structure-Reactivity Relationships | Parametrizing reaction rates based on substituent effects. oberlin.edu | Predict the reactivity of various derivatives in different chemical environments. |

Integration into Automated Synthesis and Flow Chemistry Platforms

Automation and flow chemistry are revolutionizing the way molecules are synthesized, enabling rapid optimization, increased safety, and on-demand production.

Current Research and Future Outlook:

Automated Synthesis of Heterocycles: Automated platforms are being developed for the rapid and reliable synthesis of libraries of heterocyclic compounds. researchgate.netresearchgate.net These systems can significantly accelerate the drug discovery process by quickly generating a diverse range of molecules for biological screening. researchgate.net

Flow Chemistry: Continuous flow microreactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. akjournals.com The multistep continuous flow synthesis of complex heterocyclic molecules has been successfully demonstrated. akjournals.com

Cartridge-Based Systems: To make automated synthesis more accessible, cartridge-based systems are being developed that contain all the necessary reagents for a specific reaction. nih.govyoutube.com This "plug-and-play" approach simplifies the process and does not require specialized expertise in automation or programming. youtube.com

Challenges to Address:

Generality: Automated platforms need to be versatile enough to handle a wide range of reaction types and substrates.

Cost and Complexity: The initial investment in automated systems can be high, and their operation may require specialized training.

Purification: The integration of automated synthesis with high-throughput purification remains a significant challenge. nih.gov

The future development and application of this compound will be driven by these advancements. By embracing sustainable practices, exploring new chemical reactivity, leveraging computational power, and adopting automation, the scientific community can unlock the full potential of this and other valuable chemical building blocks.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 6-chloro-5-methylnicotinate, and how can reaction efficiency be systematically evaluated?

- Methodological Answer : A factorial design approach (e.g., varying catalysts, solvents, and temperatures) can identify critical reaction parameters . Computational tools like quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental optimization . For example:

Q. Which analytical techniques are most reliable for characterizing this compound and its synthetic intermediates?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C, DEPT, and HSQC) resolves stereochemical ambiguities . X-ray crystallography can validate solid-state structures of intermediates . For impurities, hyphenated techniques like LC-QTOF-MS detect trace byproducts at ppm levels .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of 6-chloro-5-methylnicotinate in cross-coupling reactions?

- Methodological Answer : Comparative studies using analogues (e.g., methyl vs. tert-butyl esters) under Suzuki-Miyaura conditions reveal steric hindrance impacts coupling efficiency. Kinetic studies (e.g., time-resolved IR spectroscopy) track intermediate formation rates . Computational modeling (e.g., molecular dynamics) quantifies steric bulk effects on transition-state geometries . For example:

| Ester Group | Coupling Partner | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| tert-Butyl | Phenylboronic acid | 12 | 68 |

| Methyl | Phenylboronic acid | 8 | 85 |

Q. What are the degradation pathways of this compound under varying pH and thermal conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH identify hydrolysis (pH-dependent) and decarboxylation as primary degradation routes . LC-MSⁿ analysis detects degradation products like 6-chloro-5-methylnicotinic acid. For example:

| Condition (pH, Temp) | Major Degradant | Half-Life (Days) |

|---|---|---|

| pH 2, 60°C | Nicotinic acid | 7 |

| pH 7, 25°C | None detected | >30 |

Q. How can contradictions in reported catalytic activities for nicotinate derivatives be resolved?

- Methodological Answer : Meta-analysis of literature data using standardized metrics (e.g., turnover frequency, TOF) normalizes performance comparisons . Controlled replication studies under identical conditions (solvent purity, catalyst loading) isolate experimental variables. For divergent results, in-situ spectroscopy (e.g., Raman) monitors active catalytic species .

Data-Driven Research Design

Q. What computational frameworks best predict the bioactivity of this compound derivatives?

- Methodological Answer : QSAR models trained on nicotinate libraries (e.g., ChEMBL datasets) correlate substituent effects with biological targets . Molecular docking (e.g., AutoDock Vina) screens against kinase or GPCR structures. Validation via in vitro assays (e.g., IC₅₀ measurements) refines predictions .

Q. How can experimental and computational data be integrated to optimize reaction scalability?

- Methodological Answer : Process simulation tools (e.g., Aspen Plus) model mass/heat transfer at pilot-plant scales . Sensitivity analysis identifies critical parameters (e.g., mixing efficiency). Feedback loops between lab-scale experiments and computational fluid dynamics (CFD) refine reactor designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.